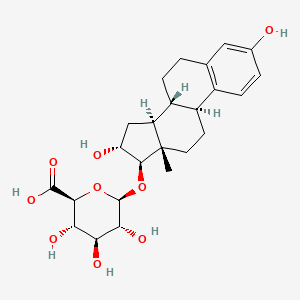
LUTETIUM, ION (LU3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium, ion (Lu3+), is a trivalent ion of the element lutetium, which is a member of the lanthanide series in the periodic table. Lutetium is a silvery-white metal that is relatively stable in dry air but can tarnish in moist air. It has an atomic number of 71 and is known for its high density and hardness .
Preparation Methods
Lutetium, ion (Lu3+), can be prepared through various synthetic routes. One common method involves the ion exchange process, where rare-earth ions are adsorbed onto ion-exchange resins and then selectively washed out using suitable complexing agents . Industrial production methods for lutetium often involve the irradiation of enriched ytterbium targets in reactors to produce lutetium-177, a medically significant isotope .
Chemical Reactions Analysis
Lutetium, ion (Lu3+), undergoes several types of chemical reactions:
Oxidation: Lutetium metal tarnishes slowly in air and burns readily to form lutetium (III) oxide (Lu2O3).
Reaction with Water: Lutetium reacts slowly with cold water and quickly with hot water to form lutetium hydroxide (Lu(OH)3) and hydrogen gas.
Reaction with Halogens: Lutetium reacts with halogens to form lutetium (III) halides, such as lutetium (III) fluoride (LuF3), lutetium (III) chloride (LuCl3), lutetium (III) bromide (LuBr3), and lutetium (III) iodide (LuI3).
Reaction with Acids: Lutetium dissolves readily in dilute sulfuric acid to form solutions containing the colorless aquated Lu3+ ion and hydrogen gas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of lutetium-177 involves its binding to specific receptors on target cells. For example, lutetium-177 dotatate binds to somatostatin receptors on neuroendocrine tumor cells. Once bound, it delivers beta radiation, which damages the tumor cells and nearby cells, leading to their destruction .
Comparison with Similar Compounds
Lutetium, ion (Lu3+), can be compared with other lanthanide ions such as ytterbium (Yb3+) and hafnium (Hf4+). While all these ions share similar properties due to their position in the periodic table, lutetium is unique in its high density and hardness. Additionally, lutetium-177 has specific applications in targeted radiotherapy, which sets it apart from other lanthanides .
Similar Compounds
- Ytterbium (Yb3+)
- Hafnium (Hf4+)
- Thulium (Tm3+)
Properties
CAS No. |
22541-24-8 |
|---|---|
Molecular Formula |
Lu+3 |
Molecular Weight |
174.967 g/mol |
IUPAC Name |
lutetium(3+) |
InChI |
InChI=1S/Lu/q+3 |
InChI Key |
PSDMOPINLDTFSZ-UHFFFAOYSA-N |
SMILES |
[Lu+3] |
Canonical SMILES |
[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[[1-[(4-Methoxyphenyl)methyl]-5-tetrazolyl]-(3-pyridinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1199114.png)
![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (4-phenylmethoxyphenyl) ester](/img/structure/B1199117.png)
![N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)
![7-Methyl-14-morpholin-4-yl-11-thia-3,8,13-triazapentacyclo[10.8.0.02,10.03,7.015,20]icosa-1(12),2(10),13,15(20)-tetraene-4,9-dione](/img/structure/B1199121.png)
![2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE](/img/structure/B1199122.png)

![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)






